Atrazine glutathione conjugate

Vue d'ensemble

Description

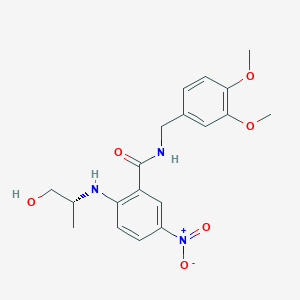

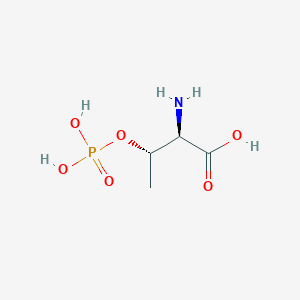

Atrazine glutathione conjugate is a compound formed through the detoxification process of atrazine, a widely used herbicide. This conjugate is produced when atrazine undergoes a reaction with glutathione, a tripeptide composed of glutamine, cysteine, and glycine. The formation of this compound is catalyzed by the enzyme glutathione S-transferase, which plays a crucial role in the detoxification of xenobiotics in plants and animals .

Applications De Recherche Scientifique

Atrazine glutathione conjugate has several scientific research applications:

Mécanisme D'action

Target of Action

The primary target of the Atrazine Glutathione Conjugate is the enzyme Glutathione S-transferase (GST) . This enzyme plays a crucial role in the detoxification of atrazine, a widely used herbicide .

Mode of Action

The this compound interacts with its target, the GST enzyme, through a process known as glutathione conjugation . This process involves the GST enzyme catalyzing the formation of the this compound, also known as GS-atrazine . This reaction results in the detoxification of atrazine .

Biochemical Pathways

The formation of the this compound is part of the glutathione conjugation pathway . This pathway is a significant detoxification mechanism in organisms, helping to protect against toxic organic halide compounds . The GST enzyme catalyzes the conjugation of glutathione to atrazine, forming the GS-atrazine conjugate .

Pharmacokinetics

The pharmacokinetics of the this compound involve its formation, distribution, and elimination. The GST enzyme catalyzes the formation of the conjugate in the liver . The conjugate is more polar and water-soluble than atrazine, facilitating its excretion from the body . The rate of conjugation varies, with mouse and human liver cytosolic fractions conjugating atrazine with glutathione at rates of 282.3 and 3.0 pmol/min/mg, respectively .

Result of Action

The formation of the this compound results in the detoxification of atrazine . This detoxification process is crucial for organisms exposed to atrazine, as it helps to prevent the potential toxic effects of this herbicide .

Action Environment

The action of the this compound can be influenced by various environmental factors. For instance, oxidative stress can result from the presence of pollutants such as atrazine, leading to an increased production of GST and, consequently, an increased formation of the this compound . Additionally, changes in temperature or oxygen levels in the environment can also affect the activity of GST and the formation of the conjugate .

Analyse Biochimique

Biochemical Properties

The primary enzyme involved in the formation of the atrazine glutathione conjugate is glutathione S-transferase . This enzyme, found in both human and murine models, displays significant activity towards atrazine . In particular, the hGSTP1-1 variant of the enzyme in humans and the mGSTP1-1 variant in mice have been identified as key players in this process .

Cellular Effects

The formation of the this compound is a key step in the detoxification of atrazine, thereby reducing the potential cellular damage caused by this herbicide . The conjugation process enhances the solubility of atrazine, facilitating its excretion and reducing its bioaccumulation and potential toxicity .

Molecular Mechanism

The molecular mechanism of this compound formation involves the catalytic action of glutathione S-transferase . This enzyme catalyzes the conjugation of the reduced form of glutathione (GSH) to atrazine, forming the this compound . This process is a key phase II biotransformation reaction, which enhances the water solubility of atrazine and facilitates its excretion .

Temporal Effects in Laboratory Settings

The formation of the this compound is a rapid process, with significant activity observed within a short period following exposure to atrazine . The specific temporal dynamics can vary depending on the experimental conditions and the specific variant of glutathione S-transferase involved .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on atrazine biotransformation suggests that the efficiency of conjugate formation may be influenced by the dosage of atrazine . Higher levels of atrazine could potentially saturate the GST system, affecting the rate of conjugate formation .

Metabolic Pathways

The formation of the this compound is part of the broader metabolic pathway for the biotransformation of atrazine . This pathway involves Phase I biotransformation reactions, followed by Phase II reactions, including GSH conjugation . The resulting conjugate can then undergo further metabolism or be excreted .

Transport and Distribution

Following its formation, the this compound can be transported within the cell and across cell membranes . This transport process facilitates the removal of the conjugate from the cell, reducing the potential for cellular damage .

Subcellular Localization

The formation of the this compound primarily occurs in the cytosol, where glutathione S-transferase is typically located . Following its formation, the conjugate can be sequestered in various subcellular compartments, including the vacuole, for subsequent degradation or excretion .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of atrazine glutathione conjugate involves the enzymatic reaction between atrazine and glutathione. This reaction is typically carried out in vitro using purified glutathione S-transferase enzymes. The reaction conditions include a buffered aqueous solution with a pH range of 6.5 to 8.0, and the presence of cofactors such as magnesium ions to enhance enzyme activity .

Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its primary occurrence as a detoxification product in biological systems. for research purposes, the compound can be synthesized in large quantities using recombinant DNA technology to produce glutathione S-transferase enzymes in microbial hosts, followed by enzymatic conjugation with atrazine .

Analyse Des Réactions Chimiques

Types of Reactions: Atrazine glutathione conjugate primarily undergoes conjugation reactions. The key reaction is the nucleophilic substitution where the thiol group of glutathione attacks the electrophilic carbon of atrazine, resulting in the formation of the conjugate .

Common Reagents and Conditions:

Reagents: Glutathione, atrazine, glutathione S-transferase enzyme.

Conditions: Aqueous buffer solution, pH 6.5-8.0, presence of magnesium ions.

Major Products: The major product of this reaction is the this compound itself. Further degradation of this conjugate can lead to the formation of various metabolites, including hydroxyatrazine .

Comparaison Avec Des Composés Similaires

Atrazine glutathione conjugate can be compared with other similar compounds formed through glutathione conjugation:

Metolachlor glutathione conjugate: Formed from the herbicide metolachlor, also detoxified by glutathione S-transferase.

Primisulfuron glutathione conjugate: Another herbicide detoxified through glutathione conjugation.

2,4-D glutathione conjugate: Formed from the herbicide 2,4-D, detoxified by glutathione S-transferase.

Uniqueness: this compound is unique due to its specific formation from atrazine, a widely used herbicide. Its study provides insights into the detoxification mechanisms of triazine herbicides and the role of glutathione S-transferase enzymes in plant resistance to herbicides .

Propriétés

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N8O6S/c1-4-20-16-24-17(22-9(2)3)26-18(25-16)33-8-11(14(30)21-7-13(28)29)23-12(27)6-5-10(19)15(31)32/h9-11H,4-8,19H2,1-3H3,(H,21,30)(H,23,27)(H,28,29)(H,31,32)(H2,20,22,24,25,26)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLCRTLULMGVMR-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC1=NC(=NC(=N1)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60947301 | |

| Record name | 5-({1-[(Carboxymethyl)imino]-3-({4-(ethylimino)-6-[(propan-2-yl)imino]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfanyl)-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24429-05-8 | |

| Record name | Glutathione S-atrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024429058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutathione S-atrazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-({1-[(Carboxymethyl)imino]-3-({4-(ethylimino)-6-[(propan-2-yl)imino]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfanyl)-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there differences in atrazine detoxification rates among plant species?

A: Yes, research indicates significant variations in atrazine degradation rates across different plant species. Studies have shown that atrazine-tolerant species, including corn, metabolize atrazine primarily through glutathione conjugation. [, ] Conversely, susceptible species exhibit lower GST activity, leading to slower detoxification and increased sensitivity to the herbicide. [] This difference in metabolic rates directly influences the level of atrazine tolerance observed in various plant species.

Q2: Beyond glutathione conjugation, are there other mechanisms of atrazine detoxification in plants?

A: While glutathione conjugation plays a primary role in atrazine detoxification, other metabolic pathways contribute as well. Research has identified N-dealkylation and 2-hydroxylation as additional detoxification mechanisms in various grass species. [] These pathways involve modifying the atrazine molecule, ultimately reducing its toxicity. The relative importance of each pathway can vary depending on the plant species.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)